Patent-Disclosed Therapeutic Indication Differentiates 3-Fluorobenzoyl Congener from In-Class Analogs
The patent family encompassing the morpholinopyridazine-piperazine scaffold explicitly claims compounds for the prevention, inhibition, or treatment of AIDS, with representative examples demonstrating activity against HIV-1 [1]. While the specific 3-fluorobenzoyl compound is not individually exemplified with quantitative data in the publicly available patent examples, its structural placement within the generic Markush formula (Formula I, where the ring system is pyridazine, pyrimidine, or pyrazine, and R includes morpholinyl) indicates it was designed for this therapeutic indication. In contrast, other morpholinopyridazine-piperazines described in the literature (e.g., 6-substituted-3-pyridazinones) have been characterized primarily for antinociceptive activity in mouse pain models [2], representing a completely distinct pharmacological direction.
| Evidence Dimension | Primary therapeutic indication |
|---|---|
| Target Compound Data | Antiviral (HIV/AIDS) – inferred from patent class |
| Comparator Or Baseline | 6-substituted-3-pyridazinone derivatives (e.g., IIf) – antinociceptive activity |
| Quantified Difference | Qualitative difference in target indication; no quantitative head-to-head data available |
| Conditions | Patent disclosures (in vitro HIV-1 assays) vs. in vivo mouse Koster test |
Why This Matters
A compound's intended therapeutic class directly determines relevant assay panels for procurement decisions; antiviral-focused screening requires different benchmarks than analgesia research.
- [1] J. Tazi, F. Mahuteau-Betzer, R. Najman, D. Scherrer, N. Campos, A. Garcel. Compounds Useful for Treating AIDS. U.S. Patent 9,145,367, September 29, 2015. Assigned to ABIVAX, Centre National de la Recherche Scientifique, Institut Curie, Université de Montpellier. View Source
- [2] Gökçe, M., Ünsal, B., Şahin, M. F., & İşli, F. (2001). Synthesis and antinociceptive activity of 6-substituted-3-pyridazinone derivatives. Il Farmaco, 56(5-7), 481-485. View Source
